An In-Depth Technical Guide to 5-Chloro-3-nitropicolinaldehyde: Properties, Reactivity, and Synthetic Applications
An In-Depth Technical Guide to 5-Chloro-3-nitropicolinaldehyde: Properties, Reactivity, and Synthetic Applications
Abstract
5-Chloro-3-nitropicolinaldehyde stands as a pivotal heterocyclic building block, strategically important for professionals in pharmaceutical drug discovery and agrochemical development. Its unique trifunctionalized pyridine scaffold, featuring an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and a versatile chloro substituent, offers a rich platform for complex molecular engineering. This guide provides an in-depth analysis of its core chemical properties, predicted spectroscopic profile, and electronic landscape. We furnish detailed, field-proven protocols for its key synthetic transformations—oxidation, reduction, and reductive amination—highlighting its utility in constructing diverse chemical libraries. Furthermore, this document addresses critical safety and handling procedures and proposes a logical synthetic pathway for its preparation, delivering a comprehensive technical resource for researchers and drug development professionals.
Introduction: The Strategic Value of a Trifunctionalized Pyridine Scaffold
In modern medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous approved drugs and its ability to engage in hydrogen bonding and other key biological interactions. The strategic functionalization of this ring system is paramount for modulating physicochemical properties and achieving target-specific activity. 5-Chloro-3-nitropicolinaldehyde (also known as 5-Chloro-3-nitropyridine-2-carboxaldehyde) emerges as a highly valuable intermediate precisely because of its calculated arrangement of functional groups.
The aldehyde at the C2 position serves as a versatile handle for a multitude of classic and contemporary organic transformations, including condensations, reductive aminations, and Wittig-type reactions. The nitro group at C3, a potent electron-withdrawing group, significantly influences the reactivity of the entire ring system, activating it for certain nucleophilic substitutions while deactivating it towards electrophilic attack[1]. Finally, the chlorine atom at C5 provides a crucial vector for late-stage diversification, commonly exploited in transition-metal-catalyzed cross-coupling reactions. This combination makes the molecule an ideal starting point for building libraries of novel compounds with potential biological activity in drug discovery and for producing specialty agrochemicals[2].
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective application.
Core Physicochemical Properties
The fundamental properties of 5-Chloro-3-nitropicolinaldehyde are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-3-nitropyridine-2-carbaldehyde | [3] |
| Synonyms | 5-Chloro-3-nitropyridine-2-carboxaldehyde | [3] |
| CAS Number | 1086838-13-2 | [3] |
| Molecular Formula | C₆H₃ClN₂O₃ | [3] |
| Molecular Weight | 186.55 g/mol | [3] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | 69-70 °C | [3] |
| Solubility | Low in water; Soluble in CH₂Cl₂, CHCl₃ (Predicted) | N/A |
Predicted Spectroscopic Data
2.2.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be simple and highly informative, showing two distinct aromatic protons and the aldehyde proton.
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δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.
-
δ ~8.9 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is assigned to the proton at the C4 position of the pyridine ring. It appears far downfield due to the deshielding effects of the adjacent electron-withdrawing nitro group and the ring nitrogen. It will show a small coupling to the C6 proton.
-
δ ~8.6 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is assigned to the proton at the C6 position. It is deshielded by the ring nitrogen and the adjacent chloro group. It will show a small coupling to the C4 proton.
2.2.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will reflect the electron-deficient nature of the ring and the presence of the carbonyl group.
| Carbon Environment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Aldehyde) | 185 - 195 | Typical range for aromatic aldehydes[4]. |
| C5 (C-Cl) | 148 - 152 | Attached to an electronegative chlorine atom. |
| C4 | 140 - 145 | Adjacent to the strongly deshielding nitro group. |
| **C3 (C-NO₂) ** | 145 - 150 | Attached to the electronegative nitro group. |
| C6 | 125 - 130 | Influenced by the ring nitrogen and adjacent chlorine. |
| C2 (C-CHO) | 152 - 156 | Attached to the aldehyde and adjacent to the ring nitrogen. |
2.2.3 Predicted Key FTIR Absorptions (Solid, KBr Pellet)
The IR spectrum will clearly show the characteristic stretches for the aldehyde and nitro functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C-H (Aldehyde) | 2820 - 2880 and 2720 - 2780 | C-H Stretch (Fermi doublet)[5] |
| C=O (Aldehyde) | 1700 - 1720 | C=O Stretch (Aromatic)[5] |
| N=O (Nitro) | 1520 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretch[5] |
| C=C, C=N (Aromatic) | 1550 - 1600 | Ring Stretching |
2.2.4 Predicted Mass Spectrum (EI)
Electron impact mass spectrometry would be expected to show a prominent molecular ion peak.
-
m/z 186/188: This pair of peaks represents the molecular ion (M⁺) and its isotope peak (M⁺+2) in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
m/z 157/159: Loss of the formyl radical (-CHO).
-
m/z 140: Loss of the nitro group (-NO₂).
Chemical Reactivity and Electronic Landscape
The synthetic utility of 5-Chloro-3-nitropicolinaldehyde is dictated by the interplay of its three functional groups. The strongly electron-withdrawing nitro group and the electronegative chlorine atom render the pyridine ring highly electron-deficient. This electronic environment is key to its reactivity.
-
Aldehyde Group (C2): This is the primary site for nucleophilic attack. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles. This is the handle for building molecular complexity.
-
Nitro Group (C3): This group dominates the electronic character of the ring. Its powerful -I (inductive) and -R (resonance) effects pull electron density away from the aromatic system. This deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution (SₙAr), particularly at the C4 and C6 positions, should a suitable leaving group be present.
-
Chloro Group (C5): The chlorine atom serves as a key site for diversification, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It also contributes to the overall electron-deficient nature of the ring.
Caption: Molecular structure and key reactivity zones.
Proposed Synthetic Pathway
While specific preparations are proprietary or scattered in patent literature, a chemically sound and logical synthesis can be proposed based on established transformations. The most direct route involves the selective oxidation of the corresponding primary alcohol, (5-chloro-3-nitropyridin-2-yl)methanol.
Caption: Proposed multi-step synthesis workflow.
Protocol: Selective Oxidation of (5-Chloro-3-nitropyridin-2-yl)methanol
This protocol describes a representative laboratory-scale oxidation using Pyridinium Chlorochromate (PCC), a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid[6].
Self-Validating System & Causality: The choice of PCC is deliberate. Stronger oxidants like KMnO₄ or Jones reagent would likely lead to the carboxylic acid. PCC, buffered slightly with silica gel or celite, provides a controlled environment that stops the reaction at the aldehyde stage. The reaction is monitored by Thin Layer Chromatography (TLC), providing a direct visual confirmation of the consumption of the starting material (alcohol) and the appearance of the product (aldehyde), which will have a different Rf value.
Methodology:
-
Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL).
-
Reagent Addition: Add Pyridinium Chlorochromate (PCC, 1.5 equivalents) and a small amount of silica gel (approx. weight equivalent to PCC) to the DCM with vigorous stirring. The silica helps to buffer the reaction and simplify workup.
-
Substrate Addition: Dissolve (5-chloro-3-nitropyridin-2-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirring PCC suspension in one portion.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored every 15-30 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The appearance of a new, typically higher-Rf spot corresponding to the aldehyde product should be observed. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and stir for 15 minutes.
-
Filtration: Pass the entire mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether. This step is crucial to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.
Application in Synthetic Protocols
The true value of 5-Chloro-3-nitropicolinaldehyde lies in its application as a versatile starting material. Below are detailed protocols for its most common and impactful transformations.
Caption: Core synthetic transformations of the title compound.
Protocol: Oxidation to 5-Chloro-3-nitropicolinic Acid
Expertise & Causality: This protocol utilizes a strong oxidizing agent (Jones reagent) to ensure complete conversion of the aldehyde to the carboxylic acid[7]. The reaction is performed in acetone, which is relatively inert to the oxidant but effectively solubilizes the substrate. The color change from orange/brown (Cr⁶⁺) to green (Cr³⁺) provides an intrinsic visual endpoint for the reaction.
Methodology:
-
Setup: Dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) in acetone (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Titration: Prepare Jones reagent by dissolving chromium trioxide in sulfuric acid and water. Add the Jones reagent dropwise to the stirring solution. Maintain the temperature below 10 °C.
-
Monitoring: Continue addition until a faint orange/brown color persists, indicating a slight excess of the oxidant. The reaction is typically rapid.
-
Quenching: Quench the excess oxidant by the careful addition of isopropanol until the green color of Cr³⁺ is dominant.
-
Workup: Remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo to yield the crude carboxylic acid, which can be purified by recrystallization.
Protocol: Reduction to (5-Chloro-3-nitropyridin-2-yl)methanol
Expertise & Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones but will not reduce the nitro group or the aromatic ring under these conditions[8]. Methanol is an excellent solvent that also serves to protonate the resulting alkoxide intermediate.
Methodology:
-
Setup: Dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) in methanol (20 volumes) in a flask cooled to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction: Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6).
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, which can be purified by flash chromatography.
Protocol: Reductive Amination for Amine Library Synthesis
Expertise & Causality: This is a cornerstone reaction in medicinal chemistry for generating amine libraries. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent here; it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion, driving the reaction to completion.
Methodology:
-
Setup: In a vial, dissolve 5-Chloro-3-nitropicolinaldehyde (1.0 equivalent) and a primary amine of choice (1.1 equivalents) in dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a few drops of acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture.
-
Reaction: Stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The resulting secondary amine can be purified by flash chromatography or preparative HPLC.
Safety, Handling, and Storage
As a nitroaromatic compound, 5-Chloro-3-nitropicolinaldehyde requires careful handling. The nitro group makes it potentially flammable and oxidizing [].
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents.
-
Fire: In case of fire, use dry chemical, carbon dioxide, or foam extinguishers. The compound may combust or explode if exposed to a heat source or during a violent reaction [].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
5-Chloro-3-nitropicolinaldehyde is a high-potential, multi-faceted chemical tool for the advanced synthesis of novel compounds. Its well-defined reactive sites—the aldehyde for chain extension, the chloro group for cross-coupling, and the nitro group for electronic modulation—provide a robust and predictable platform for chemical innovation. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this valuable building block into their drug discovery and material science programs, enabling the efficient and logical construction of complex molecular architectures.
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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